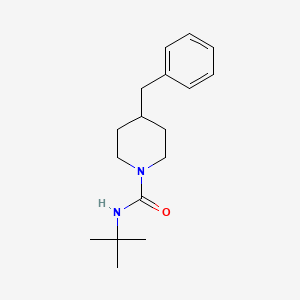

N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

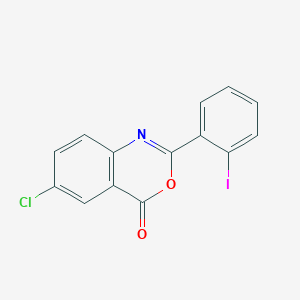

“N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopentyl group, which is a five-membered ring with all carbon atoms. The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For example, tert-butyl groups can participate in a variety of reactions, including oxidation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include spectroscopic methods to determine its absorption and emission properties, and chromatographic methods to determine its polarity and reactivity .科学的研究の応用

Pharmaceutical Drug Development

The N-tert-butyl amide group, which is a component of N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide, is found in various drugs, such as finasteride and nelfinavir . Finasteride is used to treat benign prostatic hyperplasia, while nelfinavir serves as a protease inhibitor in the treatment of HIV. The compound’s structure could be explored for its potential use in developing new therapeutic agents, particularly those targeting protease enzymes.

Catalysis in Organic Synthesis

The compound can be synthesized using Cu(OTf)2 as a catalyst via the Ritter reaction . This process is significant in organic synthesis, where the compound could serve as an intermediate in the production of various N-tert-butyl amides. These amides have broad applications in creating complex organic molecules for pharmaceuticals and materials science.

Asymmetric Synthesis of N-Heterocycles

N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can be utilized in the asymmetric synthesis of N-heterocycles, which are crucial structural motifs in many natural products and therapeutically relevant compounds . The stereoselective synthesis of these compounds is vital for the development of drugs with specific enantiomeric properties.

Neuroprotective Therapy

Compounds containing the N-tert-butyl amide group, like CPI-1189, have shown antioxidant properties and are considered as drug candidates for neuroprotective therapy to treat HIV-associated central nervous system (CNS) diseases . Research into similar compounds could lead to the development of new treatments for neurodegenerative disorders.

Enhanced Solubility for Drug Formulation

The use of tert-butyl groups has been associated with increased solubility of hydrophobic drugs . This property can be leveraged in the lyophilization process during drug formulation, leading to enhanced product stability and shorter reconstitution times, which is crucial for the pharmaceutical industry.

Biopharmaceutical Applications

Tert-butyl alcohol, closely related to the tert-butyl group in the compound, is used for the lyophilization of pharmaceuticals due to its advantages in increasing the solubility of hydrophobic drugs, enhancing product stability, and decreasing processing times . This suggests that N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide could potentially be used in similar applications to improve the formulation of biopharmaceuticals.

作用機序

Safety and Hazards

特性

IUPAC Name |

N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-14(2,3)15-13(18)10-8-12(17)16(9-10)11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBKXPUBJDWVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC(=O)N(C1)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5401610.png)

![ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5401618.png)

![3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5401620.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5401624.png)

![N-(2,6-diethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5401626.png)

![9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5401648.png)

![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5401660.png)

![4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5401671.png)